4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine
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Description
4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)oxazol-5-amine is a useful research compound. Its molecular formula is C16H15FN2O5S and its molecular weight is 366.36. The purity is usually 95%.
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Scientific Research Applications
For instance, the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides, closely related to the compound , involve preparing novel derivatives from the 3-arylsulfonyl heterocycle. This process includes steps like chlorosulfonation with chlorosulfonic acid/phosphorus pentachloride and free radical bromination to afford bromomethyl analogs, which are precursors to amine derivatives of the parent thiophenesulfonamides. These steps highlight the compound's utility in generating a variety of structurally diverse molecules with potential applications in drug discovery and development (Hartman & Halczenko, 1990).
Applications in Material Science
Another significant application area for such compounds is in material science, particularly in the development of advanced materials like proton exchange membranes (PEMs) for fuel cells. A study by Kim, Robertson, and Guiver (2008) discusses the synthesis of a new sulfonated side-chain grafting unit containing sulfonic acid groups using sulfonated 4-fluorobenzophenone, which is structurally similar to the compound . This unit was utilized in the copolymerization of poly(arylene ether sulfone) containing a methoxy group, leading to the creation of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials were characterized by their high proton conductivity and good properties as polyelectrolyte membrane materials, underscoring the compound's relevance in the development of key components for fuel cell technology (Kim, Robertson, & Guiver, 2008).
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c1-22-10-8-18-15-16(19-14(24-15)13-3-2-9-23-13)25(20,21)12-6-4-11(17)5-7-12/h2-7,9,18H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNVPYPZOOCWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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